molecular formula C7H10 B106202 1,3,5-Heptatriene CAS No. 17679-93-5

1,3,5-Heptatriene

Cat. No. B106202
CAS RN: 17679-93-5
M. Wt: 94.15 g/mol
InChI Key: USKZHEQYENVSMH-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Heptatriene, also known as tri-allyl benzene, is a hydrocarbon compound with the molecular formula C7H10. It is an unsaturated organic compound that has seven carbon atoms and three double bonds. It is also known as All-trans-1,3,5-Heptatriene, (E,E)-CH2=CHCH=CHCH=CHCH3, trans,trans-1,3,5-Heptatriene, (3E,5E)-1,3,5-Heptatriene, and (E,E)-1,3,5-heptatriene .


Synthesis Analysis

The synthesis of 1,3,5-Heptatriene involves the addition of Grignard reagents to appropriate aldehydes and ketones, giving a diene-alcohol which is then dehydrated . Three of these triene systems have been prepared from an α,β-unsaturated carbonyl compound and an allylic Grignard reagent .


Molecular Structure Analysis

The molecular structure of 1,3,5-Heptatriene is characterized by seven carbon atoms and three double bonds . The IUPAC Standard InChI is InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3 .


Physical And Chemical Properties Analysis

1,3,5-Heptatriene has a molecular weight of 94.15 . Its physical and chemical properties include ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, enthalpy of fusion at standard conditions, and more .

Scientific Research Applications

Triplet State Study

1,3,5-Heptatriene's lowest excited triplet state has been explored through time-resolved absorption and resonance Raman spectroscopy. This study revealed specific absorption spectrum characteristics and decay kinetics, indicating its potential application in spectroscopic analysis and material science research (Langkilde, Wilbrandt, & Jensen, 1984).

Thermodynamic Data in Gas Phase

Research on 1,3,5-Heptatriene in the gas phase provided crucial thermodynamic data, particularly regarding its isomerization catalyzed by nitric oxide. This data is vital for understanding chemical reaction mechanisms and energy transformations in organic chemistry (Egger & James, 1971).

Polymerization and Material Sciences

1,3,5-Heptatriene plays a significant role in polymerization, leading to unique unsaturated polyolefins. Its ability to form high molecular weight polymers with specific enchainment methods offers valuable insights for material science and engineering (Bell, 1964).

Radiative and Fragmentation Decay Study

The study of radiative and fragmentation decay of 1,3,5-Heptatriene cations contributes to a deeper understanding of molecular cationic states and their transitions. This research is crucial in fields like molecular physics and chemistry (Allan, Dannacher, & Maier, 1980).

Thermal Isomerization and Reaction Kinetics

Investigating the thermal isomerization of 1,3,5-Heptatriene adds valuable knowledge to reaction kinetics and molecular transformations at high temperatures. This research aids in the understanding of complex organic reaction pathways (Egger & James, 1970).

Synthesis and Properties

The synthesis of methyl-substituted 1,3,5-Heptatrienes and the study of their properties, including ultraviolet spectral analysis, have significant implications in organic synthesis and spectroscopy (Sorensen, 1964).

Safety And Hazards

When handling 1,3,5-Heptatriene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3E,5E)-hepta-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKZHEQYENVSMH-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015939
Record name (E,E)-1,3,5-Heptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Heptatriene

CAS RN

17679-93-5
Record name 1,3,5-Heptatriene, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-1,3,5-Heptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Heptatriene
Reactant of Route 2
1,3,5-Heptatriene
Reactant of Route 3
1,3,5-Heptatriene
Reactant of Route 4
1,3,5-Heptatriene
Reactant of Route 5
1,3,5-Heptatriene
Reactant of Route 6
1,3,5-Heptatriene

Citations

For This Compound
378
Citations
M Allan, J Dannacher, JP Maier - The Journal of Chemical Physics, 1980 - pubs.aip.org
Gas phase emission spectra of the cations of trans‐ and cis‐1,3,5‐hexatriene and of all trans‐1,3,5‐heptatriene have been obtained using ?25 eV electron impact as excitation. The …
Number of citations: 32 pubs.aip.org
KW Egger, M Jola - International Journal of Chemical Kinetics, 1970 - Wiley Online Library
The kinetics of the nitric oxide catalyzed, homogeneous, gas‐phase isomerization of 1,trans‐3,trans‐5‐heptatriene have been studied for temperatures ranging between 130C and 241C…
Number of citations: 21 onlinelibrary.wiley.com
ME Gurskii, ID Gridnev, YV Il'ichev… - … Edition in English, 1992 - Wiley Online Library
An experimental confirmation of theoretical predictions is provided by this study of the sigmatropic [1, 7] hydrogen shift in 1. Kinetic measurements on the monodeuterium analogue …
Number of citations: 14 onlinelibrary.wiley.com
EN Marvell, C Hilton, M Tilton - The Journal of Organic Chemistry, 1983 - ACS Publications
An electrocyclic reaction potentially can give two stereoisomeric products, one via an orbital symmetry allowed route and a second via either a forbidden route or a sym-metry-…
Number of citations: 5 pubs.acs.org
KW Egger, TL James - Transactions of the Faraday Society, 1970 - pubs.rsc.org
The gas-phase unimolecular isomerization of 1,trans-3,trans-5-heptatriene has been followed in the temperature range 247-332C and at pressures ranging from 1.6 to 22 torr. Gas-…
Number of citations: 32 pubs.rsc.org
R Fazlić, V Divjaković, VM Leovac… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Transition-metal complexes with hydrazides and hydrazones. II. The structure of aqua(4-methyl-1-naphth-1-yl-2,3-diaza-1,3,5-heptatriene-1,6-diolato)copper(II) Acta …
Number of citations: 8 scripts.iucr.org
FW Langkilde, R Wilbrandt, NH Jensen - Chemical physics letters, 1984 - Elsevier
The lowest excited triplet state of all-trans-1,3,5-heptatriene has been studied by time-resolved absorption and resonance Raman spectroscopy. The difference absorption spectrum of …
Number of citations: 21 www.sciencedirect.com
WP Schaefer, JM Spotts, SR Marder - Acta Crystallographica Section …, 1992 - scripts.iucr.org
(IUCr) An organometallic cyanine: -1,3,5-heptatriene-1,7-diylidene-bis[2-carbonyl-dicarbonylbis(5-cyclopentadienyl)diiron] tetrafluoroborate Acta Crystallographica Section C Crystal …
Number of citations: 6 scripts.iucr.org
HS Patel, GH Majmudar - European polymer journal, 1991 - Elsevier
Poly[(1,7-diarylaza-1,3,5-heptatriene-3-ol)hydrochloride]s (PDHs) were prepared by the condensation of 2-furaldehyde with various aromatic diamines in the presence of hydrochloric …
Number of citations: 2 www.sciencedirect.com
KW Egger, TL James - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
The composition of equilibrated mixtures of the geometrical isomers of 1,3,5-heptatriene was measured in the temperature range 141·8–297·3 C. Hydrocarbon pressures varied from 7·4 …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.